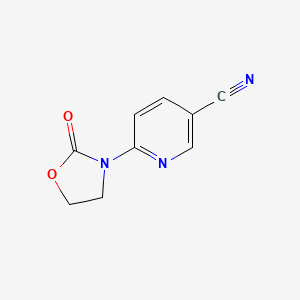

6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile

Description

6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile (CAS: 1311318-26-9) is a heterocyclic compound featuring a pyridine core substituted with a 2-oxo-1,3-oxazolidin-3-yl group at the 6-position and a cyano group at the 3-position . Its molecular formula is C₉H₆N₃O₂, with a molecular weight of 188.17 g/mol. The oxazolidinone moiety introduces a five-membered lactam ring, which is known to influence both chemical reactivity and biological activity . This compound is of interest in medicinal chemistry due to the oxazolidinone group’s prevalence in antibiotics and kinase inhibitors .

Properties

IUPAC Name |

6-(2-oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-5-7-1-2-8(11-6-7)12-3-4-14-9(12)13/h1-2,6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHJLHKXGDQCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of oxazolidinediones.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation can be used.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br(_2)) for electrophilic substitution are commonly employed.

Major Products

Oxidation: Oxazolidinediones.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives depending on the substituents introduced.

Scientific Research Applications

Structural Characteristics

The compound features a pyridine ring fused with an oxazolidinone moiety. This structure is significant because:

- Pyridine Ring : Known for its role in biological activity, the pyridine ring is often involved in interactions with biological targets.

- Oxazolidinone Moiety : This portion contributes to the compound's stability and may enhance its pharmacological properties.

Recent studies have indicated that 6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile exhibits various biological activities:

- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains. Studies employing disc diffusion methods have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound can induce cytotoxic effects on cancer cell lines. Research indicates that the compound may inhibit cell proliferation and induce apoptosis through mechanisms such as cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated significant inhibition zones compared to standard antibiotics, suggesting potential for development as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Studies

In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. The findings revealed IC50 values indicating potent anticancer activity:

Mechanism of Action

The mechanism by which 6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile exerts its effects depends on its application:

Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Chemical Reactivity and Stability

- Oxazolidinone vs. Thienyl/Thiol Groups: The oxazolidinone ring in the target compound confers rigidity and resistance to hydrolysis compared to thienyl or thiol substituents, which may undergo oxidation or dimerization .

- Dihydropyridine vs. Aromatic Pyridine : Dihydro derivatives (e.g., 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile) exhibit reduced aromatic stability, making them more reactive toward electrophiles but prone to oxidation .

- Cyanogroup Position: The 3-cyano group in all analogues acts as a strong electron-withdrawing group, directing electrophilic substitution to the 4- and 6-positions .

Table 2: Antioxidant and Pharmacological Profiles

Biological Activity

6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological implications, synthetic pathways, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1311318-26-9

- Molecular Formula : C10H8N2O2

- Molecular Weight : 188.18 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various oxazolidinone derivatives, including those related to this compound. For instance, derivatives have shown significant activity against Gram-positive bacteria, with some exhibiting potency comparable to established antibiotics like linezolid. The structure of these compounds allows for effective binding to bacterial ribosomes, inhibiting protein synthesis.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 |

| This compound | Enterococcus faecalis | 8 |

Anticancer Activity

In vitro studies have indicated that certain derivatives of this compound may possess anticancer properties. For example, compounds designed with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines. A notable study reported that a related compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of oxazolidinone derivatives against various bacterial strains. The results indicated that modifications in the oxazolidinone ring significantly enhanced antibacterial activity. Specifically, the introduction of electron-withdrawing groups increased efficacy against resistant strains .

Anticancer Evaluation

Another investigation focused on the anticancer potential of pyridine-based compounds. The study found that compounds with a pyridine moiety showed enhanced interaction with cellular receptors involved in cancer progression. The structure of this compound suggests it could similarly engage these pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.